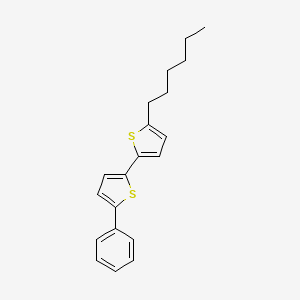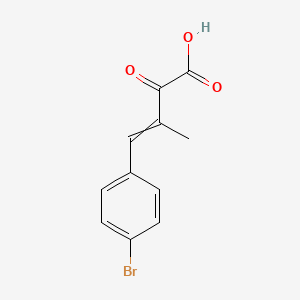
2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione: is an organosilicon compound characterized by the presence of silicon atoms bonded to trimethylsilyl groups. This compound is notable for its unique structure, which includes a silolane ring and a thione group. It is a colorless solid with a high melting point and is used in various chemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of a reducing agent such as lithium. The general reaction can be represented as follows:
[ 4 \text{(CH}_3\text{)}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow \text{(CH}_3\text{)}_3\text{Si}_4\text{Si} + 8 \text{LiCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous solvents is crucial to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming siloxane derivatives.
Reduction: Reduction reactions may lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Siloxanes: Formed through oxidation.
Silanes: Formed through reduction.
Functionalized Silanes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a precursor in the synthesis of catalysts for various organic reactions.
Material Science: Employed in the development of silicon-based materials with unique properties.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for enhanced stability and reactivity.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with pharmaceuticals.
Industry:
Electronics: Applied in the production of silicon-based electronic components.
Coatings: Used in the formulation of protective coatings with enhanced durability.
Mecanismo De Acción
The mechanism by which 2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound. The thione group can participate in nucleophilic and electrophilic reactions, facilitating the formation of various derivatives.
Comparación Con Compuestos Similares
- Tetrakis(trimethylsilyl)silane
- Tris(trimethylsilyl)silane
- Hexamethyldisilane
Comparison:
- Tetrakis(trimethylsilyl)silane: Similar in structure but lacks the thione group, making it less reactive in certain nucleophilic reactions.
- Tris(trimethylsilyl)silane: Contains one less trimethylsilyl group, resulting in different steric and electronic properties.
- Hexamethyldisilane: A simpler structure with fewer silicon atoms, leading to different reactivity and applications.
2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione stands out due to its unique combination of a silolane ring and a thione group, providing distinct reactivity and stability compared to its analogs.
Propiedades
Número CAS |
921755-55-7 |
|---|---|
Fórmula molecular |
C16H40SSi5 |
Peso molecular |
405.0 g/mol |
Nombre IUPAC |
trimethyl-[1-sulfanylidene-2,5,5-tris(trimethylsilyl)silolan-2-yl]silane |
InChI |
InChI=1S/C16H40SSi5/c1-19(2,3)15(20(4,5)6)13-14-16(18(15)17,21(7,8)9)22(10,11)12/h13-14H2,1-12H3 |
Clave InChI |
AUARNNAWARZYDR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(CCC([Si]1=S)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


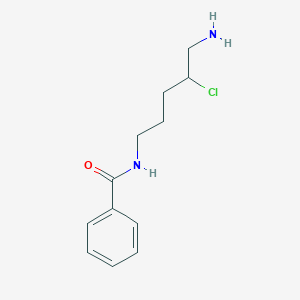
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
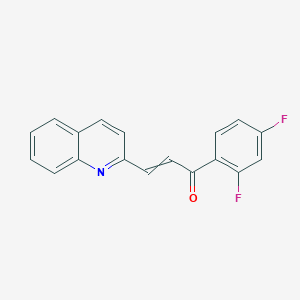
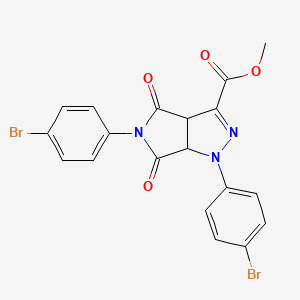
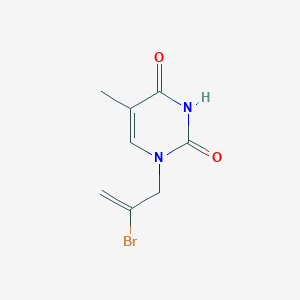
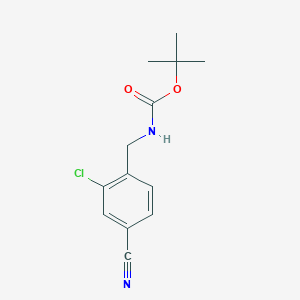
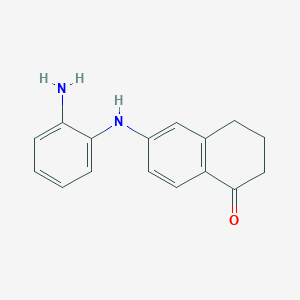

![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
